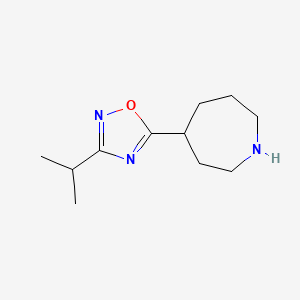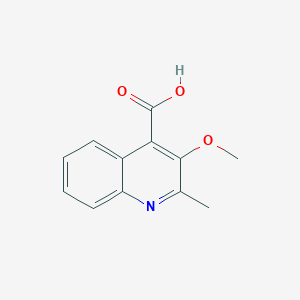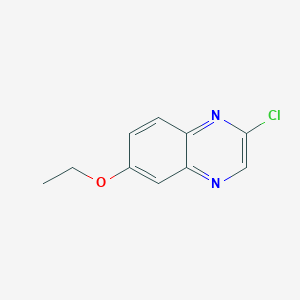
2-(Pyridin-3-ylmethyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-ylmethyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H16ClN3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethyl)piperazine hydrochloride typically involves the reaction of pyridine derivatives with piperazine. One common method is the alkylation of piperazine with 2-(chloromethyl)pyridine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is often purified through recrystallization or other separation techniques to obtain the hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-3-ylmethyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Applications De Recherche Scientifique
2-(Pyridin-3-ylmethyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(Pyridin-3-ylmethyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. It can bind to receptors, such as histamine H3 receptors and sigma-1 receptors, modulating their activity and leading to various physiological effects. The compound’s ability to interact with these receptors makes it a potential candidate for the development of drugs targeting neurological and pain-related conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: These compounds share a similar structure but have a different nitrogen atom arrangement.
Other piperazine derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)pyridin-2-ylmethanone.
Uniqueness
2-(Pyridin-3-ylmethyl)piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with multiple receptor types sets it apart from other similar compounds, making it a versatile tool in scientific research .
Propriétés
Formule moléculaire |
C10H16ClN3 |
|---|---|
Poids moléculaire |
213.71 g/mol |
Nom IUPAC |
2-(pyridin-3-ylmethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10;/h1-3,7,10,12-13H,4-6,8H2;1H |
Clé InChI |
XARINCQKSJBCOS-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(CN1)CC2=CN=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B11891167.png)




![2-bromo-6-[(Z)-hydroxyiminomethyl]phenol](/img/structure/B11891214.png)



![6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11891224.png)



